molecular formula C19H20N4O B7717813 (E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide

(E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide

Cat. No.: B7717813
M. Wt: 320.4 g/mol
InChI Key: SOLAMTZTGCIGLW-LFIBNONCSA-N
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Description

(E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide typically involves the condensation of 8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde with cyanoacrylamide. The reaction is usually carried out under reflux conditions in the presence of a suitable base such as potassium carbonate. The reaction mixture is heated to around 200°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, leading to higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an inhibitor of cholinesterases, enzymes that break down acetylcholine in the nervous system. Inhibition of these enzymes is a therapeutic strategy for treating neurodegenerative diseases such as Alzheimer’s disease .

Medicine

The compound’s potential therapeutic applications extend to its use as an antimalarial, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of dyes, catalysts, and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide involves its interaction with specific molecular targets in the body. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the nervous system, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

    8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde: A precursor in the synthesis of (E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide.

    2-Chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime: A quinoline derivative with potent antimalarial activity.

Uniqueness

This compound stands out due to its unique combination of a quinoline core with a cyanoacrylamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(E)-2-cyano-3-(8-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13-6-5-7-14-10-15(11-16(12-20)18(21)24)19(22-17(13)14)23-8-3-2-4-9-23/h5-7,10-11H,2-4,8-9H2,1H3,(H2,21,24)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLAMTZTGCIGLW-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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